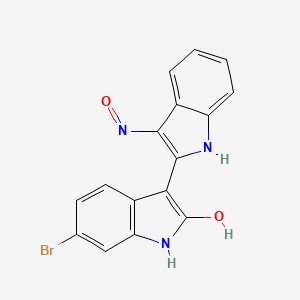
6-Bromoindirubin-3'-oxime
Vue d'ensemble
Description
6-Bromoindirubin-3’-oxime (BIO) is a potent, reversible, and ATP-competitive GSK-3α/β inhibitor . It is the first pharmacological agent shown to maintain self-renewal in human and mouse embryonic stem cells . It has been used in various applications such as MTT cell proliferation assay, as a medium supplement in embryonic stem cells (ESCs), and for the inhibition of glycogen synthase kinase 3 β (GSK-3β) in human dermal papilla cells .
Molecular Structure Analysis
The empirical formula of 6-Bromoindirubin-3’-oxime is C16H10BrN3O2 . The molecular weight is 356.17 . The SMILES string representation is O\N=C1\C(Nc2ccccc12)=C3\C(=O)Nc4cc(Br)ccc34 .Chemical Reactions Analysis
6-Bromoindirubin-3’-oxime is known to inhibit JAK/STAT3 signaling and induce apoptosis of human melanoma cells . It also suppresses the mTOR pathway, promotes autophagy, and exerts anti-aging effects in rodent liver .Physical And Chemical Properties Analysis
6-Bromoindirubin-3’-oxime is a dark red powder . It is soluble in DMSO . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Adjuvant de la colistine
Des dérivés de 6BIO se sont avérés être des adjuvants très actifs de la colistine contre Klebsiella pneumoniae . Ils peuvent supprimer la résistance à la colistine dans cette bactérie, ce qui est particulièrement important car les infections bactériennes multirésistantes deviennent de plus en plus fréquentes .
Inhibiteur de la glycogéne synthase kinase 3β (GSK-3β)
6BIO est un puissant inhibiteur de GSK-3β . Cette kinase a été impliquée dans diverses maladies liées à l'âge, notamment la tumorigenèse, la neurodégénérescence et le diabète .
Activateur des modules cellulaires cytoprotecteurs
6BIO peut activer des modules cellulaires cytoprotecteurs et supprimer les dommages biomoléculaires induits par la sénescence cellulaire dans les fibroblastes humains . Il réduit la charge oxydative, confère une protection contre les dommages à l'ADN induits par le stress oxydatif et favorise l'activation des modules antioxydants et protéostatiques .
Suppresseur de la sénescence cellulaire
Un traitement prolongé de fibroblastes cutanés diploïdes humains avec 6BIO supprime de manière significative l'accumulation de dommages biomoléculaires liés à la sénescence cellulaire . Cela suggère que 6BIO pourrait potentiellement être utilisé pour prolonger la durée de vie en bonne santé .
Supplément de milieu dans les cellules souches embryonnaires (CSE)
6BIO a été utilisé comme supplément de milieu dans les cellules souches embryonnaires (CSE) pour l'inhibition de GSK-3β .
Inhibiteur de GSK-3β dans les cellules de la papille dermique humaine (hDPC)
6BIO a été utilisé pour l'inhibition de GSK-3β dans les cellules de la papille dermique humaine (hDPC) .
Traitement de la leucémie myéloïde chronique
6BIO est un ingrédient actif de Danggui Longhui Wan, la première médecine traditionnelle chinoise à avoir démontré son efficacité dans le traitement de la leucémie myéloïde chronique .
Propriétés antitumorales potentielles
Étant donné les faibles niveaux de dommages biomoléculaires dans les cellules sénescentes traitées par 6BIO, ce composé exerce probablement des propriétés antitumorales .
Mécanisme D'action
Target of Action
6-Bromoindirubin-3’-oxime (6BIO) is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a pleiotropic kinase implicated in various age-related diseases including tumorigenesis, neurodegeneration, and diabetes .
Mode of Action
6BIO is a reversible and ATP-competitive inhibitor of GSK-3α/β . It interacts with GSK-3 by competing with ATP, thereby inhibiting the kinase’s activity . This interaction leads to the modulation of various cellular processes, including the reduction of oxidative stress, improvement of lipid metabolism, and enhancement of autophagy .
Biochemical Pathways
The inhibition of GSK-3 by 6BIO affects several biochemical pathways. It suppresses the mTOR pathway , which is involved in cell growth and proliferation . Additionally, it promotes autophagy , a cellular process that removes unnecessary or dysfunctional components . These effects contribute to the compound’s anti-aging properties .
Pharmacokinetics
Its bioavailability and efficacy can be improved through nanoencapsulation techniques .
Result of Action
The action of 6BIO leads to several molecular and cellular effects. It reduces oxidative stress, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, prolonged treatment with 6BIO significantly suppresses cellular senescence-related accumulation of biomolecular damage .
Action Environment
The action of 6BIO can be influenced by environmental factors. For instance, its stability and solubility can be improved in well-ventilated areas and by taking precautionary measures against static discharge . Moreover, its bioavailability and biocompatibility can be enhanced through the use of sustainable, non-toxic solvents in drug delivery systems .
Safety and Hazards
Orientations Futures
6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .
Propriétés
IUPAC Name |
6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUSDSPQYQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648023 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667463-62-9 | |
| Record name | 6-Bromoindirubin-3'-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromoindirubin-3'-oxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.
ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.
ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.
A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.
ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.
ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:
- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].
- It promotes the proliferation of mouse male germline stem cells [].
- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].
- 6BIO induces apoptosis of human melanoma cells [].
- It accelerates fracture healing in a mouse model [].
- It promotes bone regeneration in a mouse periodontitis model [].
- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].
- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].
- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].
A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.
ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.
ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.
ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:
- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].
- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].
- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



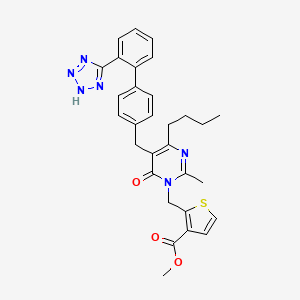
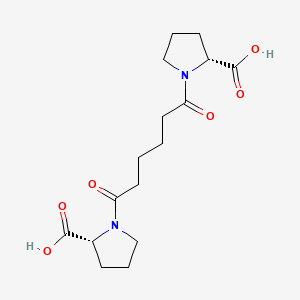





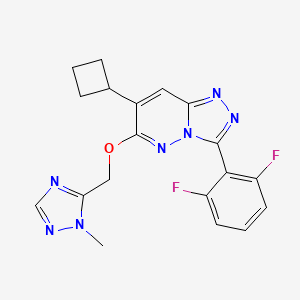



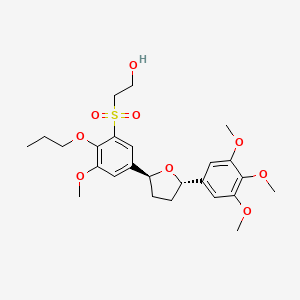
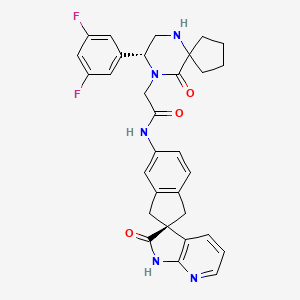
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)